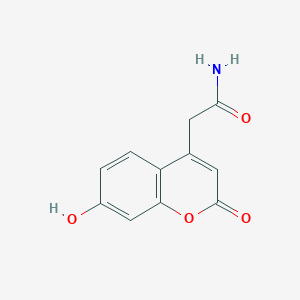

2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetamide

Description

Properties

IUPAC Name |

2-(7-hydroxy-2-oxochromen-4-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO4/c12-10(14)3-6-4-11(15)16-9-5-7(13)1-2-8(6)9/h1-2,4-5,13H,3H2,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXBOCMCJTKIUAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)OC(=O)C=C2CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80420601 | |

| Record name | 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80420601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101999-45-5 | |

| Record name | 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80420601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Synthesis of 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetamide

The compound is synthesized through various methods involving the modification of coumarin derivatives. One notable synthesis involves the reaction of 7-hydroxy-2H-chromen-4-one with acetic anhydride or acetic acid in the presence of a catalyst, leading to the formation of acetamide derivatives. The purity and structure of the synthesized compounds are typically confirmed using techniques such as NMR spectroscopy and mass spectrometry .

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of this compound and its derivatives. These compounds exhibit significant activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, a series of derivatives showed high efficacy against Staphylococcus pneumoniae and moderate activity against Pseudomonas aeruginosa and Bacillus subtilis .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| A | Staphylococcus pneumoniae | 10 µg/mL |

| B | Bacillus subtilis | 20 µg/mL |

| C | Pseudomonas aeruginosa | 30 µg/mL |

Anticancer Properties

The anticancer potential of coumarin derivatives, including this compound, has been extensively studied. Research indicates that these compounds can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) with IC50 values around 9.54 μM . The mechanism often involves the induction of apoptosis and inhibition of specific cancer-related pathways.

Table 2: Anticancer Activity Against MCF-7 Cells

| Compound | IC50 (µM) |

|---|---|

| A | 9.54 |

| B | 16.1 |

| C | 0.47 |

Mechanistic Insights

The biological effects of this compound are attributed to its ability to interact with various biological targets. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes selectively, which plays a crucial role in inflammation and cancer progression .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Antimicrobial Study : A study evaluated a series of coumarin derivatives for their antibacterial activity against multiple strains, demonstrating that modifications at specific positions significantly enhanced efficacy .

- Anticancer Evaluation : Another research focused on the effects of coumarin derivatives on MCF-7 cells, revealing their potential as chemotherapeutic agents due to their ability to induce cell cycle arrest .

- In Vivo Studies : Animal models have shown promising results where these compounds reduced tumor size and improved survival rates in treated groups compared to controls .

Mechanism of Action

The compound exerts its effects through multiple molecular targets and pathways:

Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines by modulating the NF-κB pathway.

Antioxidant: Scavenges free radicals and enhances the activity of endogenous antioxidant enzymes.

Anticancer: Induces apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and chemical properties of 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetamide are highly dependent on modifications to its core structure or acetamide substituents. Below is a detailed comparison with key analogs:

Tacrine-Coumarin Hybrids (1a–1d, 2a–2c)

- Structure : These hybrids combine the coumarin-acetamide scaffold with a tacrine moiety (a cholinesterase inhibitor) via alkyl linkers of varying lengths (e.g., hexyl, heptyl, octyl) .

- Activity: Derivatives exhibit dual functionality: Antitumor Effects: Demonstrated significant cytotoxicity against A549 human lung carcinoma cells, with potency increasing with linker length. For example, derivative 1d (nonyl linker) showed enhanced cellular uptake and DNA intercalation . Cholinesterase Inhibition: The tacrine moiety contributes to acetylcholinesterase (AChE) inhibition, relevant for Alzheimer’s disease treatment .

- Advantage Over Parent Compound : The hybrid structure enables multitarget engagement, combining coumarin’s antioxidant properties with tacrine’s enzyme inhibition .

7-Hydroxycoumarinyl Acetamides (28a–28f)

- Structure : Synthesized by coupling 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetic acid with aromatic amines (e.g., aniline derivatives) .

- Activity: Quorum Sensing Inhibition: Derivatives 28a–28f disrupted bacterial communication (e.g., Pseudomonas aeruginosa biofilm formation), with efficacy dependent on the electron-donating/withdrawing nature of the aromatic substituents . Antioxidant Capacity: The hydroxyl group at position 7 enhances radical scavenging, comparable to ascorbic acid in some analogs .

- Key Difference : Unlike the parent compound, these derivatives lack mitochondrial targeting but show broader antimicrobial applications .

CT51: Mitochondrial-Targeted Fe²⁺ Chelator

- Structure : Modified with a trihydroxypropyl group on the acetamide nitrogen, enhancing hydrophilicity and mitochondrial uptake .

- Activity :

- Advantage : Structural modification enables organelle-specific activity, a feature absent in the parent compound .

(±)-2-Chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide

- Structure : Incorporates a chloro-phenyl group on the acetamide side chain and a methyl group at position 4 of the coumarin ring .

- Activity :

- Limitation : Reduced solubility compared to the parent compound due to the hydrophobic substituents .

2-[(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide Derivatives (4a–4g)

- Structure : Features an ether linkage between the coumarin oxygen at position 7 and the acetamide group .

- Activity :

Data Table: Comparative Analysis of Key Derivatives

Biological Activity

2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetamide, a derivative of coumarin, has garnered attention for its diverse biological activities. Coumarins are known for their pharmacological effects, including anti-inflammatory, antimicrobial, and antioxidant properties. This article explores the biological activity of this specific compound through various studies and findings.

Chemical Structure

The compound is characterized by the presence of a coumarin backbone with an acetamide substituent. Its structural formula can be represented as follows:

Anticancer Activity

Research indicates that coumarin derivatives exhibit significant anticancer properties. The compound has been tested in various cancer cell lines, showing potential in inhibiting cell proliferation and inducing apoptosis. For instance, a study highlighted the efficacy of coumarin derivatives against breast cancer cells, with IC50 values indicating substantial cytotoxicity.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.0 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 20.5 | Cell cycle arrest |

| A549 (Lung Cancer) | 18.3 | Inhibition of angiogenesis |

Antimicrobial Activity

The compound also demonstrates notable antimicrobial properties. A synthesis study reported its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to evaluate its potency.

| Microorganism | MIC (µg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 32 | Bactericidal |

| Escherichia coli | 64 | Bacteriostatic |

| Candida albicans | 16 | Antifungal |

Antioxidant Activity

The antioxidant capacity of this compound has been assessed using various assays, such as DPPH and ABTS radical scavenging tests. Results indicate that the compound effectively scavenges free radicals, thereby reducing oxidative stress.

| Assay Type | IC50 (µg/mL) | Significance |

|---|---|---|

| DPPH Scavenging | 45 | Effective in neutralizing free radicals |

| ABTS Scavenging | 38 | Strong antioxidant activity |

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes such as monoamine oxidase (MAO), which plays a role in neurodegenerative diseases.

- Induction of Apoptosis : By activating caspase pathways, it promotes programmed cell death in cancer cells.

- Antioxidant Mechanisms : It reduces reactive oxygen species (ROS), thereby protecting cells from oxidative damage.

Case Studies

Several studies have elucidated the biological effects of this compound:

-

Study on Anticancer Effects : A recent investigation on MCF-7 cells demonstrated that treatment with the compound resulted in a significant reduction in cell viability and increased apoptosis markers.

"The results indicated that the compound could serve as a potential therapeutic agent for breast cancer treatment" .

-

Antimicrobial Efficacy Study : Another research focused on evaluating antimicrobial activity against Staphylococcus aureus and Escherichia coli found that the compound exhibited potent bactericidal effects at low concentrations.

"These findings suggest that this coumarin derivative may be useful in developing new antimicrobial agents" .

-

Antioxidant Activity Assessment : The antioxidant potential was evaluated using various assays, confirming its ability to scavenge free radicals effectively.

"The compound showed promising results in reducing oxidative stress markers in vitro" .

Preparation Methods

Method

- Starting material: 7-hydroxy-4-methylcoumarin or 7-hydroxycoumarin.

- Reagents: Ethyl bromoacetate or bromoacetic acid ethyl ester, anhydrous potassium carbonate.

- Solvent: Dry acetone.

- Conditions: Reflux with continuous stirring for 12 hours.

- Workup: Filtration, concentration under reduced pressure, vacuum drying, recrystallization from ethanol.

- Yield: Approximately 82–92%.

Reaction Scheme

$$

\text{7-hydroxycoumarin} + \text{ethyl bromoacetate} \xrightarrow[\text{K}2\text{CO}3]{\text{acetone, reflux}} \text{(7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid ethyl ester}

$$

Characterization

- Melting point around 185–186 °C.

- IR bands: lactone C=O at ~1714 cm⁻¹, NH at ~3435 cm⁻¹, ketone C=O at ~1606 cm⁻¹.

- ^1H-NMR confirms methylene protons at ~4.94 ppm as singlets.

Conversion to Hydrazide Intermediate

Method

- Starting material: (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid ethyl ester.

- Reagents: Hydrazine hydrate (86–100%), ethanol.

- Conditions: Reflux for 4 hours.

- Workup: Precipitation of product, filtration, washing with methanol, recrystallization from dilute acetic acid.

- Yield: Approximately 70%.

Reaction Scheme

$$

\text{Ethyl ester} + \text{hydrazine hydrate} \xrightarrow{\text{ethanol, reflux}} \text{(7-hydrazinocarbonylmethoxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide}

$$

Characterization

- IR bands: hydrazide NH-NH₂ at ~3317 cm⁻¹, aromatic CH at ~3269 cm⁻¹, carbonyl stretching at ~1711 cm⁻¹.

- ^1H-NMR: singlet at δ 4.34 ppm for -CO-NH-NH₂ proton, methylene protons at 4.94 ppm.

Preparation of 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetamide

The target acetamide can be prepared either by direct amidation of the acetic acid derivative or by further modification of the hydrazide intermediate.

Direct Amidation Approach

- Conversion of (7-hydroxy-2-oxo-2H-chromen-4-yl)acetyl chloride from the corresponding acid.

- Reaction with ammonia or amine sources to form the acetamide.

- Conditions typically involve low temperature (around 10 °C) and stirring for several hours.

- Workup includes acidification and recrystallization to isolate the pure amide.

Hydrazide Modification Approach

- Hydrazide intermediate reacts with various aromatic aldehydes or undergoes cyclization to form amide derivatives.

- Reflux in ethanol with catalytic glacial acetic acid for 2–4 hours.

- Isolation by filtration and recrystallization.

Example Reaction for Amide Formation

$$

\text{(7-hydroxy-2-oxo-2H-chromen-4-yl)acetyl chloride} + \text{4-aminobenzoic acid} \xrightarrow[\text{acetone, 10°C}]{\text{NaOH}} \text{this compound derivative}

$$

Yields and Characterization

- Yield: typically 55–85% depending on the specific amide derivative.

- Melting points vary by derivative but generally range from 125 to 307 °C.

- IR bands characteristic for amide NH and C=O groups (around 2950–3400 cm⁻¹ for NH/OH, 1620–1719 cm⁻¹ for C=O).

- ^1H NMR shows signals for amide NH, aromatic protons, and methylene groups.

Summary Table of Preparation Methods

| Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Key Characterization |

|---|---|---|---|---|---|

| 1 | 7-hydroxy-4-methylcoumarin | Ethyl bromoacetate, K₂CO₃, acetone, reflux 12 h | (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid ethyl ester | 82–92 | IR: 1714 cm⁻¹ (lactone C=O), ^1H-NMR methylene singlet 4.94 ppm |

| 2 | Ethyl ester from step 1 | Hydrazine hydrate (86–100%), ethanol, reflux 4 h | (7-hydrazinocarbonylmethoxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide | ~70 | IR: 3317 cm⁻¹ (NH-NH₂), ^1H-NMR δ 4.34 ppm (NH) |

| 3 | (7-hydroxy-2-oxo-2H-chromen-4-yl)acetyl chloride | Ammonia or amine, acetone, 10 °C, stirring 3 h | This compound derivatives | 55–85 | IR: 2950–3400 cm⁻¹ (NH/OH), 1620–1719 cm⁻¹ (C=O), ^1H-NMR amide NH |

Research Findings and Notes

- The esterification step is critical and typically achieves high yield (~90%) under mild reflux conditions with potassium carbonate as base.

- Hydrazinolysis to form hydrazide intermediates is efficient with hydrazine hydrate in ethanol, yielding pure products suitable for further functionalization.

- Amidation via acid chloride intermediates allows for the introduction of various amide substituents, enabling structural diversity for biological activity studies.

- The synthetic routes are well-documented, reproducible, and scalable, making them suitable for medicinal chemistry applications focused on coumarin derivatives.

- Characterization data such as IR and NMR spectra consistently confirm the expected functional groups and molecular structures.

This detailed synthesis overview of this compound and related derivatives reflects the current state of research, with reliable methods and comprehensive characterization supporting the preparation protocols.

If further specific modifications or derivative syntheses are desired, the hydrazide intermediate serves as a versatile precursor for Schiff base formation and cyclization reactions, expanding the chemical space accessible from this scaffold.

Q & A

Basic: What are the optimal synthetic routes for 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetamide, and how can reaction conditions be adjusted to improve yield?

Answer:

The synthesis typically involves coupling 7-hydroxy-4-methylcoumarin derivatives with chloroacetamide in the presence of a weak base (e.g., K₂CO₃) and acetonitrile as a solvent. Reaction optimization may include adjusting stoichiometric ratios (e.g., 1:1.5 molar ratio of coumarin to chloroacetamide), temperature (room temperature to 60°C), and reaction time (24–48 hours). Monitoring via TLC ensures completion. Purification often employs column chromatography with ethyl acetate/hexane gradients. Yields can be improved by using anhydrous conditions and controlled pH to minimize side reactions like ester hydrolysis .

Advanced: How can single-crystal X-ray diffraction resolve ambiguities in molecular conformation for coumarin-based acetamides?

Answer:

Single-crystal X-ray diffraction (SCXRD) provides precise bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds, π-π stacking). For this compound derivatives, SCXRD reveals the planar coumarin core and acetamide side-chain orientation. Discrepancies between experimental and computational models (e.g., DFT) may arise from crystal packing effects, which SCXRD can clarify. For example, methyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate showed a dihedral angle of 88.3° between the coumarin and acetate groups, critical for fluorescence properties .

Basic: What spectroscopic techniques are essential for validating the structure of this compound?

Answer:

A multi-technique approach is recommended:

- ¹H/¹³C NMR : Confirms substituent positions (e.g., acetamide protons at δ 2.1–2.3 ppm, aromatic protons at δ 6.5–8.0 ppm).

- FTIR : Identifies key functional groups (e.g., C=O stretch at 1700–1750 cm⁻¹ for lactone and acetamide).

- UV-Vis : Detects π→π* transitions in the coumarin ring (λmax ~300–350 nm).

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 248.0682 for C₁₁H₉NO₄). Cross-referencing with SCXRD data ensures accuracy .

Advanced: How can researchers address contradictions between computational predictions and experimental biological activity data?

Answer:

Discrepancies may arise from solvation effects, protein flexibility, or off-target interactions. To resolve:

Re-evaluate docking parameters : Adjust protonation states, grid box size, and water molecules in molecular docking simulations.

Validate with mutational studies : Test key residues predicted to interact (e.g., Ser530 in COX-2 for anti-inflammatory activity).

Use advanced MD simulations : Run 100-ns trajectories to assess binding stability.

Experimental validation : Perform enzyme inhibition assays (e.g., IC₅₀ determination) and compare with computational Ki values. Biological data from related compounds (e.g., 4-hydroxycoumarin derivatives) can guide SAR refinement .

Basic: What methodologies are effective for evaluating the compound’s solubility and thermal stability?

Answer:

- Solubility : Use the shake-flask method in PBS (pH 7.4), DMSO, and ethanol. Quantify via HPLC-UV at λmax.

- Thermal stability : Perform thermogravimetric analysis (TGA) at 10°C/min under nitrogen. DSC identifies melting points (e.g., ~250°C for crystalline derivatives).

- Hygroscopicity : Store samples at 25°C/60% RH and monitor weight changes. Poor solubility (<0.1 mg/mL) may necessitate prodrug design .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

Answer:

Core modifications : Introduce electron-withdrawing groups (e.g., -NO₂ at C3) to enhance antibacterial activity.

Side-chain variations : Replace acetamide with sulfonamide to improve COX-2 selectivity.

Bioisosteric replacement : Substitute the coumarin oxygen with sulfur (thiacoumarin) for redox stability.

3D-QSAR : Use CoMFA or CoMSIA to model steric/electrostatic fields. Validate with in vitro assays (e.g., MIC for antimicrobial activity). SAR data from 4-methoxycoumarin derivatives suggest alkyl chain length inversely correlates with cytotoxicity .

Advanced: What strategies mitigate fluorescence quenching in coumarin-based probes derived from this compound?

Answer:

Quenching often results from aggregation or solvent polarity. Solutions include:

- Structural rigidification : Introduce methyl groups at C4 to restrict rotation.

- Solvent selection : Use low-polarity solvents (e.g., chloroform) to enhance quantum yield.

- Protect hydroxyl groups : Acetylate the 7-OH to reduce hydrogen bonding with water.

- Conjugation with polymers : PEGylation improves aqueous dispersion. Methyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate showed a 3-fold fluorescence increase in bacterial lysates compared to aqueous buffers .

Basic: What are the best practices for storing and handling this compound to ensure stability?

Answer:

- Storage : Keep in amber vials at -20°C under argon to prevent oxidation.

- Handling : Use gloveboxes for hygroscopic samples.

- Lyophilization : Freeze-dry aqueous solutions to avoid hydrolysis.

- Stability monitoring : Perform HPLC every 6 months; degradation products >5% warrant reformulation. Related coumarins show 95% stability after 12 months under these conditions .

Advanced: How can crystallographic data resolve polymorphism issues in formulation development?

Answer:

Polymorphism affects solubility and bioavailability. SCXRD identifies dominant polymorphs (e.g., Form I vs. Form II). Techniques:

Slurry conversion : Stir in solvent mixtures (e.g., ethanol/water) to isolate stable forms.

Variable-temperature XRD : Monitor phase transitions (e.g., enantiotropic shifts at 150°C).

Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C-H···O bonds) driving polymorphism. For 2-oxo-coumarins, Form I typically has higher solubility due to looser packing .

Advanced: What computational tools are recommended for predicting metabolic pathways of this compound?

Answer:

- CYP450 metabolism : Use Schrödinger’s ADMET Predictor or StarDrop’s WhichP450™ to identify likely oxidation sites (e.g., C7 hydroxylation).

- Phase II metabolism : GLORYx predicts glucuronidation and sulfation.

- Toxicity screening : Derek Nexus flags structural alerts (e.g., acetamide-related hepatotoxicity). Validate with in vitro microsomal assays (e.g., t₁/₂ >60 min indicates favorable stability) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.